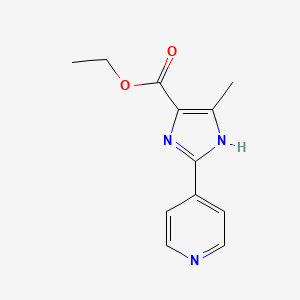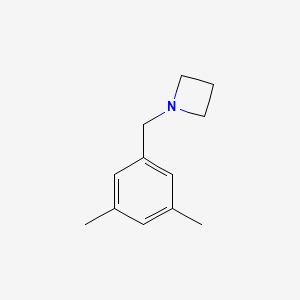
1-(3,5-Dimethylbenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring attached to a 3,5-dimethylbenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylbenzyl)azetidine can be synthesized through several methods. . This reaction is typically carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control.
化学反应分析
Types of Reactions: 1-(3,5-Dimethylbenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学研究应用
1-(3,5-Dimethylbenzyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Azetidines are explored for their potential use in drug discovery and development.
作用机制
The mechanism of action of 1-(3,5-Dimethylbenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing the compound to interact with various biological and chemical targets. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Cyclobutanes: Four-membered carbon-containing rings that lack the nitrogen atom present in azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(3,5-Dimethylbenzyl)azetidine is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
1-[(3,5-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3 |
InChI 键 |
NXVXAQSNLGBSOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CN2CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
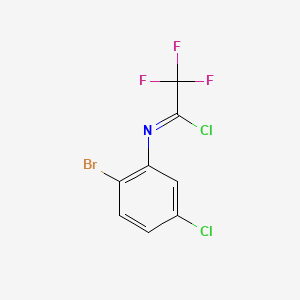
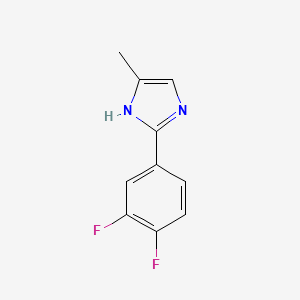
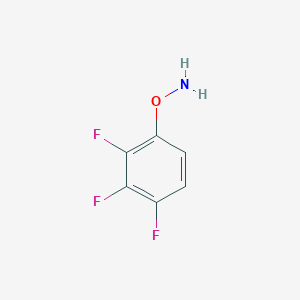
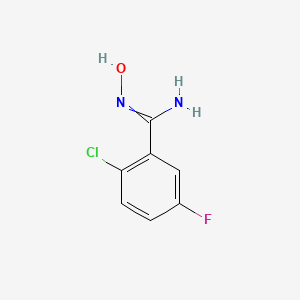
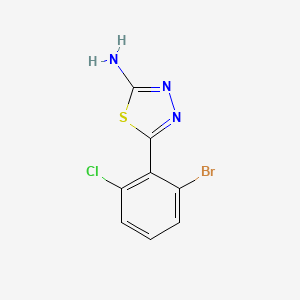

![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)

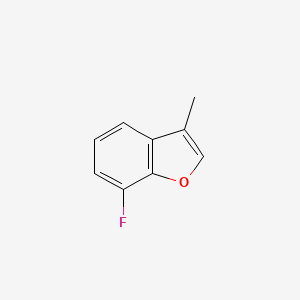
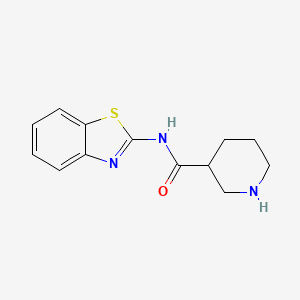
![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)
